molecular formula C19H18Cl2O B6346350 (2E)-3-(4-tert-Butylphenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one CAS No. 571939-50-9

(2E)-3-(4-tert-Butylphenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

Cat. No. B6346350
CAS RN: 571939-50-9
M. Wt: 333.2 g/mol
InChI Key: UZLCCQHZFKLQSL-IZZDOVSWSA-N
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Description

(2E)-3-(4-tert-Butylphenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one, or 2E-t-BDPP, is an organochlorine compound that has been used in scientific research to study the biochemical and physiological effects of organochlorines on living organisms. This compound has a wide range of applications in both laboratory and field experiments, and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

2E-t-BDPP is an organochlorine compound that has been shown to act as an endocrine disruptor. It binds to the estrogen receptor and inhibits the binding of endogenous estrogens to the receptor, resulting in changes in gene expression and hormone production. It has also been shown to interfere with the synthesis and metabolism of steroid hormones, resulting in changes in their levels in the body.
Biochemical and Physiological Effects
2E-t-BDPP has been shown to have a variety of biochemical and physiological effects in laboratory and field experiments. It has been shown to disrupt the endocrine system, resulting in changes in gene expression and hormone levels. It has also been shown to interfere with the synthesis and metabolism of steroid hormones, resulting in changes in their levels in the body. Furthermore, it has been shown to cause reproductive and developmental abnormalities in fish and other aquatic organisms.

Advantages and Limitations for Lab Experiments

The main advantage of using 2E-t-BDPP in laboratory experiments is that it is a relatively stable compound and can be stored and handled easily. Additionally, it can be used in a wide range of laboratory experiments and has been shown to have a variety of biochemical and physiological effects. However, one limitation of using 2E-t-BDPP in laboratory experiments is that it is a relatively expensive compound and may not be cost-effective for some experiments.

Future Directions

There are a number of potential future directions for research involving 2E-t-BDPP. These include further studies on the biochemical and physiological effects of the compound on living organisms, as well as studies on the potential mechanisms of action of the compound. Additionally, further research could be conducted on the potential applications of the compound in fields such as toxicology, ecotoxicology, and biochemistry. Furthermore, research could be conducted on the potential environmental and health impacts of the compound. Finally, further research could be conducted on the potential uses of the compound in medical treatments.

Synthesis Methods

2E-t-BDPP is synthesized by a process known as Wittig olefination. In this process, the Wittig reagent, which is a phosphonium ylide, is reacted with the desired carbonyl compound to form an alkene. This reaction is catalyzed by a strong base such as sodium hydride and is usually conducted in an organic solvent such as dichloromethane. In the case of 2E-t-BDPP, the Wittig reagent is reacted with 4-tert-butylphenylacetone to form the desired compound.

Scientific Research Applications

2E-t-BDPP is used in a wide range of scientific research applications, including toxicology, ecotoxicology, biochemistry, and physiology. It has been used to study the biochemical and physiological effects of organochlorines on living organisms, and has been used in laboratory and field experiments. In particular, 2E-t-BDPP has been used to study the effects of organochlorines on the endocrine system, reproduction, and development in fish and other aquatic organisms.

properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2O/c1-19(2,3)14-7-4-13(5-8-14)6-11-18(22)16-12-15(20)9-10-17(16)21/h4-12H,1-3H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLCCQHZFKLQSL-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-tert-Butylphenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

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